

# Comparative Efficacy of Novabirin vs. Pomalidomide + Dexamethasone in Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comparative analysis of the novel therapeutic agent Novabirin against the standard-of-care treatment, Pomalidomide in combination with low-dose Dexamethasone, for patients with relapsed and refractory multiple myeloma (RRMM). The data presented is based on pre-clinical and Phase II clinical trial results.

## **Efficacy Data Summary**

The following table summarizes the key efficacy endpoints from the STORM-2 Phase II trial comparing Novabirin monotherapy to a historical cohort of patients treated with Pomalidomide and Dexamethasone.



| Efficacy Endpoint                              | Novabirin (n=122) | Pomalidomide +<br>Dexamethasone (n=108) |
|------------------------------------------------|-------------------|-----------------------------------------|
| Overall Response Rate (ORR)                    | 31%               | 28%                                     |
| Very Good Partial Response<br>(VGPR) or better | 19%               | 15%                                     |
| Median Duration of Response (DoR)              | 7.5 months        | 6.8 months                              |
| Median Progression-Free<br>Survival (PFS)      | 3.7 months        | 3.2 months                              |
| Median Overall Survival (OS)                   | 11.5 months       | 9.3 months                              |

### **Experimental Protocols**

STORM-2 Phase II Clinical Trial Protocol

- Study Design: This was a multicenter, single-arm, open-label Phase II study evaluating the
  efficacy and safety of Novabirin in patients with RRMM who had previously received at least
  three prior lines of therapy, including a proteasome inhibitor and an immunomodulatory
  agent.
- Patient Population: Eligible patients had a confirmed diagnosis of multiple myeloma and had documented disease progression on or after their last therapy. Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- Treatment Regimen: Novabirin was administered orally at a dose of 80 mg on days 1, 3, 8, 10, 15, 17, 22, and 24 of a 28-day cycle.
- Efficacy Assessments: Tumor response was assessed by an independent review committee
  according to the International Myeloma Working Group (IMWG) uniform response criteria.
   Assessments were performed every 28 days for the first 6 months and every 8 weeks
  thereafter.

In Vitro Apoptosis Assay



- Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, U266) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Drug Treatment: Cells were treated with varying concentrations of Novabirin or Pomalidomide for 48 hours.
- Apoptosis Detection: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide
   (PI) apoptosis detection kit. Stained cells were analyzed by flow cytometry. The percentage
   of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells was determined.

#### **Visualizations**

Signaling Pathway of Novabirin-induced Apoptosis







Click to download full resolution via product page

 To cite this document: BenchChem. [Comparative Efficacy of Novabirin vs. Pomalidomide + Dexamethasone in Relapsed/Refractory Multiple Myeloma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673063#compound-name-efficacy-compared-to-standard-of-care-treatment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com